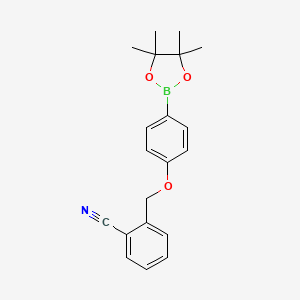

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

Description

This compound features a benzonitrile group linked via a methyleneoxy (–O–CH2–) bridge to a para-substituted phenyl ring bearing a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The nitrile group enhances electron-withdrawing properties, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions. Its synthesis involves palladium-catalyzed coupling and purification via column chromatography, yielding a crystalline solid with a reported melting point and detailed vibrational properties (IR, Raman) . The crystal structure reveals intermolecular interactions that influence stability and reactivity .

Properties

IUPAC Name |

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-9-11-18(12-10-17)23-14-16-8-6-5-7-15(16)13-22/h5-12H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATMDXWEGSGLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile typically involves the following steps:

Formation of the Phenoxy Intermediate: The phenoxy group is synthesized by reacting 4-bromophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

Coupling Reaction: The phenoxy intermediate is then coupled with 2-bromobenzonitrile using a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

Substitution: The phenoxy and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Products may include phenolic or quinone derivatives.

Reduction: Products may include primary amines.

Substitution: Products may include substituted phenoxy or benzonitrile derivatives.

Scientific Research Applications

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety can undergo borylation reactions, while the nitrile group can be reduced or substituted. These reactions enable the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Boronic ester directly attached to the para position of benzonitrile.

- Properties: Molecular formula C₁₃H₁₆BNO₂, MW 229.09 g/mol. Lacks the methyleneoxy linker, leading to stronger conjugation between the nitrile and boronic ester. This enhances electron-withdrawing effects, reducing boronic ester reactivity in cross-couplings compared to the target compound .

- Applications: Used in synthesizing donor-acceptor dyads for optoelectronic materials .

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Fluorine substituent at the meta position relative to the boronic ester.

- MW 247.08 g/mol .

- Applications : Pharmaceutical intermediates, leveraging fluorine’s bioavailability-enhancing properties .

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Methoxy (–OCH₃) group at the para position to the nitrile.

- Properties : Methoxy’s electron-donating nature counterbalances the nitrile’s electron-withdrawing effect, altering electronic distribution and reactivity. Suitable for tailored Suzuki couplings requiring modulated electrophilicity .

Linker Variations

4-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)methyl)benzonitrile

- Structure : Similar to the target compound but with the boronic ester attached via an oxygen atom directly to the methylene bridge.

- Reported in NMR studies (δ 13C: 118.2 ppm for nitrile) .

Complex Derivatives

4-(1-(3-Acetyl-4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzonitrile

Comparative Data Table

Key Research Findings

- Reactivity : The target compound’s methyleneoxy linker balances steric accessibility and electronic effects, achieving optimal reactivity in cross-couplings compared to analogs with direct substitution .

- Crystallinity : Its well-defined crystal structure enhances purity and predictability in synthetic applications .

- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability, making them suitable for high-temperature reactions .

Biological Activity

The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, commonly known as a boronic acid pinacol ester derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 285.15 g/mol. The structure consists of a benzonitrile moiety linked to a phenoxy group that incorporates a boron-containing dioxaborolane unit.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.15 g/mol |

| CAS Number | 302348-51-2 |

| Purity | >98% |

| Physical State | Solid |

Anticancer Properties

Research has indicated that compounds containing boron have exhibited anticancer properties. For instance, studies have shown that derivatives like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile can inhibit tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells at the G1 phase.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels necessary for tumor growth.

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets:

- Boron Interaction : The boron atom in the dioxaborolane structure can form reversible covalent bonds with diols in biomolecules, influencing their function.

- Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.

Study 1: In Vitro Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various boron-containing compounds on human cancer cell lines. The results demonstrated that 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile exhibited significant cytotoxicity against breast and prostate cancer cells (IC50 values < 10 µM).

Study 2: In Vivo Analysis

Another study conducted on xenograft models showed that treatment with this compound led to a reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Q & A

Q. What are the common synthetic routes for 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A two-step approach involves:

- Step 1 : Palladium-catalyzed coupling of a boronic ester precursor (e.g., 4-bromo-phenoxymethyl benzonitrile) with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere .

- Step 2 : Purification via column chromatography (e.g., pentane/Et₂O gradient) to isolate the product . Key parameters include catalyst choice (Pd(dppf)Cl₂ or Pd(PPh₃)₄), solvent (THF or DMF), and temperature (40–80°C). Yields vary from 46% to 90% depending on substituent steric effects and catalyst loading .

Q. How is the compound characterized to confirm structure and purity?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (CDCl₃ or DMSO-d₆) identifies key signals: benzonitrile protons (δ ~7.5–8.5 ppm), dioxaborolane methyl groups (δ ~1.3 ppm), and coupling patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure, bond angles (e.g., B–O bond length ~1.36 Å), and packing motifs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 259.11) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester precursor in:

- Suzuki-Miyaura Coupling : Forms biaryl linkages in drug intermediates (e.g., antimalarial quinolones) .

- C–H Borylation : Participates in meta-selective functionalization of amines via Pd catalysis .

- Aryne Precursor : Generates reactive intermediates for triazine and oxazole derivatives .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in cross-coupling reactions?

XRD studies reveal a planar boronate ester moiety with steric shielding from tetramethyl groups, which stabilizes the boron center against hydrolysis. This geometry enhances transmetalation efficiency in Pd-catalyzed reactions but may reduce electrophilicity in non-catalytic borylation .

Q. How can contradictory yield data (e.g., 46% vs. 90%) in similar reactions be resolved?

Discrepancies arise from:

- Catalyst System : Ni catalysts (e.g., Ni(cod)₂) in alkylation vs. Pd in aryl coupling .

- Substrate Electronics : Electron-withdrawing groups (e.g., -CN) slow transmetalation, requiring higher temperatures .

- Purification Methods : Low-yield reactions (46%) involve challenging separations of regioisomers, resolved via preparative TLC .

Q. What mechanistic insights explain the role of the boronate group in enantioselective transformations?

The boronate ester acts as a Lewis acid , coordinating to chiral ligands (e.g., BINAP) during asymmetric cyclopropanation. This stabilizes transition states, achieving up to 94% enantiomeric excess (ee) in α-boryl carbene reactions .

Q. How is this compound applied in material science, particularly in electronic materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.